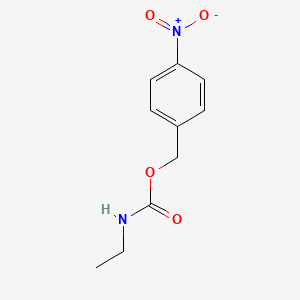

Ethyl p-nitrobenzyl carbonate

説明

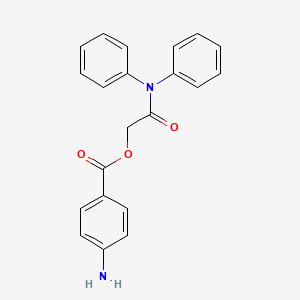

Ethyl p-nitrobenzyl carbonate is a compound with the molecular formula C10H12N2O4 . It is a powder that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Synthesis Analysis

The synthesis of compounds like Ethyl p-nitrobenzyl carbonate often involves the use of protecting groups, particularly in the synthesis of biopolymers . The transesterification of β-keto esters is a useful transformation in organic synthesis . The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance has led to the development of a variety of different approaches .Molecular Structure Analysis

The Ethyl p-nitrobenzyl carbonate molecule contains a total of 28 bond(s). There are 16 non-H bond(s), 9 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 nitro group(s) (aromatic) .Chemical Reactions Analysis

The mechanism of methanol photorelease from 2-nitrobenzyl methyl ether and 1-(2-nitrophenyl)ethyl methyl ether, and of ATP release from adenosine-5‘-triphosphate-[P3-(1-(2-nitrophenyl)ethyl)] ester was studied in various solvents by laser flash photolysis with UV−vis and IR detection .Physical And Chemical Properties Analysis

Ethyl p-nitrobenzyl carbonate is a powder that is soluble in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 224.2 g/mol .科学的研究の応用

Prodrug Design and Delivery Systems

The nitro group in Ethyl p-nitrobenzyl carbonate plays a pivotal role in self-immolative systems. These systems trigger a cascade of disassembling reactions upon stimulation, ultimately releasing smaller molecules. In prodrug design, a tripartate prodrug with a connector (spacer) group linking the specifier (trigger) and the drug (reporter) has been explored. After an appropriate stimulus, the bond between the trigger and the spacer breaks, leading to spontaneous hydrolysis and drug release .

Photocontrol of Cell Adhesion

A newly developed photocleavable linker, 1-(5-methoxy-2-nitro-4-prop-2-ynyloxyphenyl)ethyl N-succinimidyl carbonate, enables reversible conjugation of anti-fouling polymers (e.g., polyethylene glycol) on amino-bearing surfaces. This method allows precise control of cell adhesion .

Fluorine-18 Labeling Synthons

4-Nitrophenyl (PNP) activated esters serve as excellent synthons for preparing fluorine-18-labeled acylation compounds. These compounds are valuable for positron emission tomography (PET) imaging and drug development .

Antimicrobial and Antioxidant Activities

Carbamates derived from 4-nitrophenylchloroformate exhibit promising antimicrobial and antioxidant properties. Notably, compounds 11b, 11d, 11e, 11f, and 11h demonstrate strong antibacterial activity against various strains and potent antioxidant effects. Molecular docking studies support these findings, highlighting their potential as new-generation antimicrobial agents .

Nonlinear Optical Materials

Doped 4-nitrophenyl hydrazone (4-NPH) serves as an organic nonlinear optical material. Its growth by slow evaporation yields promising results for applications in photonics and optoelectronics .

Biological Research Tools

2-Nitrobenzyl phosphate esters, structurally related to Ethyl p-nitrobenzyl carbonate, have been used as “caged” compounds to study cellular dynamics. Photolysis of these esters allows precise temporal control over biological processes .

将来の方向性

The use of ortho-nitrobenzyl (ONB)-functionalized nucleic acids has been introduced for diverse applications including DNA nanotechnology and materials chemistry, biological chemistry, and systems chemistry . The future challenges and potential applications of photoprotected DNA structures are discussed .

特性

IUPAC Name |

(4-nitrophenyl)methyl N-ethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-11-10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBVDAMBDUXZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3038900.png)

![6-Bromospiro[benzo[D][1,3]oxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B3038906.png)

![{[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B3038908.png)

![N,N'-[Sulfonylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(2-chloroacetamide)](/img/structure/B3038913.png)

![2-chloro-N-[3-(2-hydroxypropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3038916.png)

![5-[(3-chlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3038917.png)